![molecular formula C11H10N2O3 B3375796 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-76-9](/img/structure/B3375796.png)
1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The methoxyphenyl group attached to the pyrazole ring could potentially influence the compound’s properties and biological activity.
Synthesis Analysis
While specific synthesis methods for “1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For instance, a study reported the synthesis of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate using spectroscopic techniques . Another study discussed the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a valuable intermediate for the synthesis of rivastigmine, a drug for the treatment of early stage Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” can be analyzed using various spectroscopic techniques such as XRD, FT-IR, and NMR . These techniques can provide information about the compound’s geometric parameters, electronic properties, and more.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on the synthesis of specific pyrazole derivatives and their structural analysis. For instance, Kumarasinghe et al. (2009) synthesized a related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, emphasizing the complexity of identifying regioisomers and the crucial role of single-crystal X-ray analysis in unambiguous structure determination (Kumarasinghe et al., 2009).
Functionalization Reactions
- Research has also been conducted on the functionalization reactions involving pyrazole carboxylic acid derivatives. For example, Yıldırım and Kandemirli (2006) explored the reactions of a pyrazole carboxylic acid with various aminophenols, leading to the synthesis of new compounds, which were characterized through spectroscopic data and theoretical methods (Yıldırım & Kandemirli, 2006).
Nonlinear Optical Properties
- The nonlinear optical properties of certain pyrazole derivatives have been a subject of interest. Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule similar to the one , examining its structural, spectroscopic evaluations, and nonlinear optical properties (Tamer et al., 2015).
Molecular Conformation and Hydrogen Bonding
- Studies like those conducted by Asma et al. (2018) have investigated the molecular conformation and hydrogen bonding of pyrazole dicarboxylate derivatives. They have explored the complex hydrogen-bonded structures formed by these compounds (Asma et al., 2018).
Crystallography and X-Ray Diffraction Analysis
- The compound has been a subject in crystallographic studies, such as the one by Wang et al. (2017), which focused on X-ray powder diffraction data for a closely related compound, contributing to the understanding of its crystalline structure (Wang et al., 2017).
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAOKRAYAGBQRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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